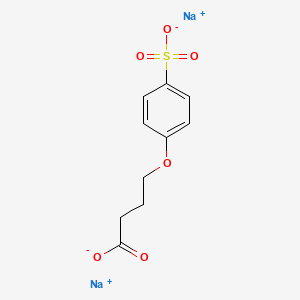

Butanoic acid, 4-(4-sulfophenoxy)-, disodium salt

Description

Butanoic acid, 4-(4-sulfophenoxy)-, disodium salt (hereafter referred to as the "target compound") is a sulfonated aromatic derivative of butanoic acid in its disodium salt form. The compound’s key features include:

- Core structure: A butanoic acid backbone substituted with a 4-sulfophenoxy group.

- Functional groups: A sulfonate (-SO₃⁻) group on the phenoxy ring and two sodium counterions.

- Potential applications: Likely surfactant or specialty chemical roles, inferred from structurally similar compounds .

Propriétés

Numéro CAS |

65355-56-8 |

|---|---|

Formule moléculaire |

C10H10Na2O6S |

Poids moléculaire |

304.23 g/mol |

Nom IUPAC |

disodium;4-(4-sulfonatophenoxy)butanoate |

InChI |

InChI=1S/C10H12O6S.2Na/c11-10(12)2-1-7-16-8-3-5-9(6-4-8)17(13,14)15;;/h3-6H,1-2,7H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |

Clé InChI |

FRZBHEDTLNSXPB-UHFFFAOYSA-L |

SMILES canonique |

C1=CC(=CC=C1OCCCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Sulfophenoxy)butyric acid disodium salt typically involves the reaction of 4-hydroxybenzenesulfonic acid with butyric acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 4-(p-Sulfophenoxy)butyric acid disodium salt involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to remove impurities.

Analyse Des Réactions Chimiques

Types of Reactions

4-(p-Sulfophenoxy)butyric acid disodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-(p-Sulfophenoxy)butyric acid disodium salt can yield sulfone derivatives, while reduction can produce sulfide compounds.

Applications De Recherche Scientifique

4-(p-Sulfophenoxy)butyric acid disodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is employed in biochemical assays and as a buffer component in various biological experiments.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its anti-inflammatory properties.

Industry: It is used in the manufacture of dyes, detergents, and other industrial chemicals due to its surfactant properties.

Mécanisme D'action

The mechanism by which 4-(p-Sulfophenoxy)butyric acid disodium salt exerts its effects involves its interaction with specific molecular targets. The sulfophenoxy group can interact with proteins and enzymes, altering their activity. The compound’s surfactant properties also play a role in its mechanism of action, affecting cell membranes and other biological structures.

Comparaison Avec Des Composés Similaires

Structural Analogues

The table below compares the target compound with key analogues:

Key Observations :

- Alkyl Chain Influence : Longer alkyl chains (e.g., octadecyl in CAS 14481-60-8) enhance hydrophobicity, making such compounds effective surfactants, while shorter chains (e.g., dodecyl in CAS 59219-59-9) balance solubility and surface activity .

- Functional Group Impact: The sulfonate group (-SO₃⁻) in the target compound and its analogues improves water solubility and ionic character, critical for surfactant applications. Chlorinated (CAS 10433-59-7) or cyano-substituted (CAS 87411-29-8) variants exhibit divergent properties, favoring herbicide or synthetic roles, respectively .

Physicochemical Properties

| Property | Target Compound (Expected) | Sodium 2,4-DB (10433-59-7) | 4-(Octadecylamino)-2-sulfo Derivative (14481-60-8) |

|---|---|---|---|

| Solubility | High (due to sulfonate and Na⁺) | Moderate in water | Low (long alkyl chain reduces solubility) |

| Thermal Stability | Stable up to 200°C (estimated) | Decomposes above 150°C | Stable up to 180°C |

| pKa (Sulfonate Group) | ~1–2 (strongly acidic) | — | ~1–2 |

| Melting Point | >250°C (disodium salt typical) | 280–300°C | 150–160°C |

Notes:

- The disodium salt form in the target compound enhances solubility compared to non-ionic derivatives (e.g., CAS 87411-29-8) .

- Chlorinated phenoxy compounds (e.g., CAS 10433-59-7) exhibit lower solubility due to hydrophobic Cl substituents .

Activité Biologique

Butanoic acid, 4-(4-sulfophenoxy)-, disodium salt (commonly referred to as sodium 4-(4-sulfophenoxy)butanoate) is a sulfonated derivative of butanoic acid. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₁Na₂O₆S

- CAS Number : 23715186

- Molecular Weight : 284.25 g/mol

The presence of the sulfonyl group enhances its solubility in water and may influence its interaction with biological systems.

Research indicates that butanoic acid derivatives can modulate various biological pathways. The specific mechanism of action for sodium 4-(4-sulfophenoxy)butanoate is not fully elucidated but is believed to involve:

- PPAR Modulation : It has been suggested that para-sulfonyl substituted phenyl compounds can act as modulators of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis .

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, potentially protecting cells from oxidative stress .

1. Antimicrobial Activity

Studies have demonstrated that sulfonated compounds exhibit antimicrobial properties. For instance, sodium 4-(4-sulfophenoxy)butanoate may inhibit the growth of certain bacterial strains, making it a candidate for use in antimicrobial formulations.

2. Anti-inflammatory Effects

Research has indicated that butanoic acid derivatives possess anti-inflammatory properties. This effect is likely due to their ability to modulate inflammatory pathways, potentially reducing cytokine production in response to inflammatory stimuli.

3. Neuroprotective Effects

Some studies suggest that sulfonated compounds can exert neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival under stress conditions.

Case Study 1: PPAR Modulation

A study investigating the effects of various sulfonyl-substituted phenyl compounds on PPAR activity found that sodium 4-(4-sulfophenoxy)butanoate significantly enhanced PPARγ activation. This activation was associated with improved insulin sensitivity in cellular models, suggesting potential applications in metabolic disorders .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that sodium 4-(4-sulfophenoxy)butanoate exhibited significant antimicrobial activity at specific concentrations. The mechanism was attributed to disruption of bacterial cell membrane integrity .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of sodium 4-(4-sulfophenoxy)butanoate:

- Toxicity Studies : Toxicological assessments indicate low toxicity levels in mammalian cell lines, supporting its safety for potential therapeutic use.

- Synergistic Effects : When combined with other antimicrobial agents, sodium 4-(4-sulfophenoxy)butanoate demonstrated synergistic effects, enhancing overall antimicrobial efficacy.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.